(6-Bromo-3-fluoro-2-iodophenyl)methanol
Description
(6-Bromo-3-fluoro-2-iodophenyl)methanol is a halogenated aromatic alcohol characterized by a phenyl ring substituted with bromine (position 6), fluorine (position 3), and iodine (position 2), with a hydroxymethyl (-CH2OH) group attached.
Properties
Molecular Formula |
C7H5BrFIO |
|---|---|
Molecular Weight |
330.92 g/mol |
IUPAC Name |
(6-bromo-3-fluoro-2-iodophenyl)methanol |
InChI |
InChI=1S/C7H5BrFIO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 |
InChI Key |
OZQOJBBPYMYPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-fluoro-2-iodophenyl)methanol typically involves multi-step organic reactions. One common method includes the halogenation of a phenylmethanol precursor, followed by selective substitution reactions to introduce the bromine, fluorine, and iodine atoms at specific positions on the phenyl ring. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination, and other reagents like iodine monochloride (ICl) for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often requiring precise control of reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-3-fluoro-2-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the methanol group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(6-Bromo-3-fluoro-2-iodophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of (6-Bromo-3-fluoro-2-iodophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for these targets. The methanol group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural Comparison
Structurally analogous compounds differ in halogen types, positions, and substituent patterns. Key examples include:
Key Observations :
- The position of iodine significantly impacts molecular weight and reactivity. For instance, (2-Fluoro-4,6-diiodophenyl)methanol has a higher molecular weight (407.92 g/mol) due to two iodine atoms .
- Fluorine substitution at position 3 in the target compound may influence electronic effects compared to fluorine at positions 2 or 4 in analogs .
Physical and Chemical Properties
Limited data are available, but the following comparisons can be made:
Biological Activity
(6-Bromo-3-fluoro-2-iodophenyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C7H5BrFIO
- Molecular Weight : 330.92 g/mol
- IUPAC Name : this compound
- Canonical SMILES : BrC1=C(C(=C(C(=C1F)I)O)C)C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of halogen atoms (bromine, fluorine, and iodine) in its structure can significantly influence its binding affinity and specificity towards enzymes and receptors.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and other neurological functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In studies assessing the anticancer potential of this compound, it showed promising results against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| A549 | 30 |
| MCF7 | 27 |
The compound's mechanism in cancer cells may involve apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated phenylmethanol derivatives, including this compound. The results indicated that the compound exhibited superior activity against Staphylococcus aureus, with a significant reduction in bacterial load in treated samples compared to controls .
Study 2: Anticancer Properties
In another investigation reported in Cancer Research, researchers explored the effects of this compound on HeLa and A549 cell lines. The study concluded that the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Synthetic routes often involve multi-step organic reactions that allow for the selective introduction of halogen atoms at specific positions on the phenyl ring. These advancements have implications for drug development, particularly in creating more potent derivatives with improved pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
